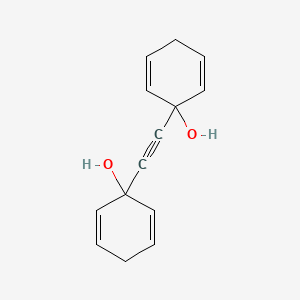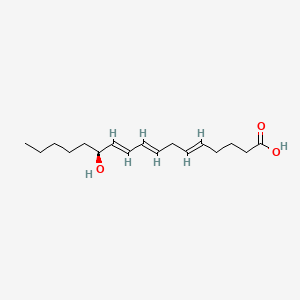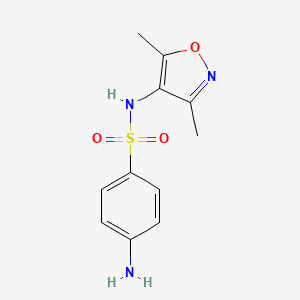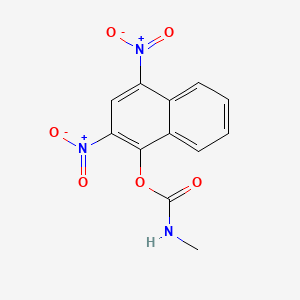![molecular formula C34H60Br2N4 B14506539 1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide CAS No. 64690-17-1](/img/structure/B14506539.png)
1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide is a synthetic organic compound known for its unique structure and properties It is characterized by a dodecane backbone with two pyridinium groups, each substituted with a hexylamino group, and is paired with two bromide ions
Méthodes De Préparation
The synthesis of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecane Backbone: The dodecane backbone is synthesized through a series of reactions, starting with the appropriate dodecane precursor.
Substitution with Pyridinium Groups: The dodecane backbone is then reacted with pyridine derivatives to introduce the pyridinium groups.
Introduction of Hexylamino Groups: The pyridinium groups are further modified by introducing hexylamino groups through nucleophilic substitution reactions.
Formation of the Dibromide Salt: Finally, the compound is converted into its dibromide salt form by reacting with hydrobromic acid or another bromide source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The hexylamino and pyridinium groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to a wide range of derivatives.
Complexation: The compound can form complexes with metal ions, which can be used in catalysis or material science applications.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide involves its interaction with molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and potential disruption of cellular processes. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide can be compared with similar compounds such as:
1,1’-(1,12-Dodecanediyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one): This compound has a similar dodecane backbone but different functional groups, leading to distinct properties and applications.
1,12-Bis(maleimido)dodecane: This compound features maleimide groups instead of pyridinium and hexylamino groups, resulting in different reactivity and uses.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: This compound has benzimidazolium groups, which confer different chemical and biological properties.
The uniqueness of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide lies in its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
64690-17-1 |
|---|---|
Formule moléculaire |
C34H60Br2N4 |
Poids moléculaire |
684.7 g/mol |
Nom IUPAC |
N-hexyl-1-[12-[4-(hexylamino)pyridin-1-ium-1-yl]dodecyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C34H58N4.2BrH/c1-3-5-7-17-25-35-33-21-29-37(30-22-33)27-19-15-13-11-9-10-12-14-16-20-28-38-31-23-34(24-32-38)36-26-18-8-6-4-2;;/h21-24,29-32H,3-20,25-28H2,1-2H3;2*1H |
Clé InChI |
QHDVJHZITNZETB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)



![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)



